2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIMMXIGICNTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702895 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174008-48-1 | |
| Record name | 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde can be synthesized from 2-chloro-4-iodopyridineThe reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: 2-Chloro-4-(trifluoromethyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial and Antifungal Activity
Research indicates that pyridine derivatives, including 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde, exhibit notable antibacterial and antifungal properties. The presence of the trifluoromethyl group is particularly significant as it can enhance the efficacy of these compounds against various pathogens.
Case Study:
A study conducted on similar pyridine derivatives demonstrated that modifications to the functional groups could lead to improved antimicrobial activity. The compound's structure allows for potential modifications that can be tailored for specific therapeutic targets.
Drug Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for further chemical transformations, making it a versatile building block in drug synthesis.
Example:
In a synthesis pathway for a new class of antihypertensive agents, this compound was utilized to create derivatives that showed enhanced pharmacological profiles compared to existing treatments.
Herbicides and Pesticides
The compound is also explored for its potential use in agrochemicals, particularly in the development of herbicides and pesticides. The chlorinated and trifluoromethylated nature of the compound contributes to its biological activity against various plant pathogens.
Data Table: Potential Agrochemical Applications
| Compound | Application | Description |
|---|---|---|
| This compound | Herbicide | Effective against broadleaf weeds |
| 5-Chloro-4-(trifluoromethyl)pyridine | Insecticide | Targets specific insect pests with minimal environmental impact |
Polymer Synthesis
In material science, this compound can be used as a precursor for synthesizing fluorinated polymers. These polymers exhibit unique thermal and mechanical properties suitable for high-performance applications.
Case Study:
Research into fluorinated polymers derived from this compound has shown promising results in applications requiring high chemical resistance and thermal stability, such as coatings and electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Key Observations:
- Pyridine vs. Benzene Backbone : Unlike lactofen and tau-fluvalinate (benzene-based), the target compound’s pyridine ring introduces nitrogen-mediated electronic effects, influencing reactivity and solubility .
- Aldehyde vs. Ester/Cyano Groups: The aldehyde in the target compound enables nucleophilic additions (e.g., condensation reactions), while esters (lactofen) and cyano groups (tau-fluvalinate) enhance stability and bioactivity in pesticidal applications .
- Trifluoromethyl Group : Present in all compounds, the CF₃ group enhances lipophilicity and metabolic stability, a common feature in agrochemicals .
Reactivity and Stability:
- The target compound’s aldehyde group makes it more reactive than the ester-stabilized pesticidal compounds. This reactivity is advantageous in synthesis but limits direct pesticidal use.
- Chloro and trifluoromethyl substituents in all compounds enhance electron-withdrawing effects, improving resistance to enzymatic degradation .
Biological Activity
2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. The presence of both chloro and trifluoromethyl groups enhances its chemical reactivity and biological profiles, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The structural formula of this compound is characterized by the following features:
- Chloro Group : Increases lipophilicity and may influence receptor interactions.
- Trifluoromethyl Group : Enhances metabolic stability and can improve binding affinity to biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of trifluoromethylpyridine have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC in µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| This compound | 25 | Escherichia coli |
These findings suggest that modifications to the pyridine ring can enhance antibacterial efficacy, with the trifluoromethyl group playing a crucial role in increasing potency against resistant strains .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its inhibitory effects on various enzymes. Studies indicate that it can act as an inhibitor for cholinesterases, which are critical in neurotransmission:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 10.4 |
| Butyrylcholinesterase (BChE) | 7.7 |
The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with the active site of these enzymes, leading to increased inhibitory activity .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to the active sites of enzymes such as AChE and BChE, it disrupts normal neurotransmitter breakdown, potentially leading to increased acetylcholine levels.
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is under investigation, with preliminary results showing promise .
Case Studies
Several case studies have documented the biological activities of this compound and its derivatives:
- Antibacterial Efficacy : A study demonstrated that derivatives exhibited up to 67% inhibition against R. solanacearum, a plant pathogen, indicating potential agricultural applications .
- Neuropharmacological Potential : Research has shown that similar compounds can act as antagonists at calcitonin gene-related peptide (CGRP) receptors, suggesting potential use in treating migraine and other neurogenic conditions .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde in laboratory settings?
Methodological Answer: A widely used method involves the Vilsmeier-Haack formylation , where phosphoryl trichloride (POCl₃) in dimethylformamide (DMF) facilitates the introduction of the aldehyde group. For example, a solution of the pyridine precursor (e.g., 2-chloro-4-(trifluoromethyl)pyridine) in DMF is treated with POCl₃ at 353 K for 5 hours, followed by extraction and silica gel chromatography to isolate the product . Alternative routes may involve halogenation or trifluoromethylation of pre-functionalized pyridine scaffolds, with careful control of reaction conditions to avoid overhalogenation .
Key Considerations:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 70-85% after purification).
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal structure and confirm regiochemistry. SHELX software is commonly employed for refinement, leveraging high-resolution data to validate bond lengths and angles .
- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ ~10 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) are critical. ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 ppm) .
- Mass Spectrometry (MS): High-resolution MS (exact mass: ~223.01 Da) verifies molecular formula .
- Melting Point Analysis: Reported range 53–57°C; deviations may indicate impurities .
Q. What are the key academic applications of this compound?
Methodological Answer: This compound serves as a versatile intermediate :
- Agrochemical Research: Precursor for tau-fluvalinate, a pyrethroid insecticide. The aldehyde group enables condensation with hydrazines or amines to form bioactive Schiff bases .
- Medicinal Chemistry: Used to synthesize heterocyclic scaffolds (e.g., imidazopyridines) via cyclization reactions .
- Materials Science: Functionalization of polymers or metal-organic frameworks (MOFs) due to its electron-withdrawing groups .
Advanced Questions
Q. How can computational chemistry methods predict the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties:
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center) .
- Frontier Molecular Orbitals (FMOs): Predict reactivity trends; the LUMO energy (~-1.5 eV) correlates with susceptibility to nucleophilic attack .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMF or THF) .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
Methodological Answer:
- Crystallographic vs. DFT Geometry: If bond length discrepancies exceed 0.05 Å, re-optimize computational models with dispersion corrections (e.g., D3-BJ) .
- NMR Chemical Shift Deviations: Use gauge-including atomic orbital (GIAO) methods in DFT to improve shift predictions. Cross-validate with experimental coupling constants (e.g., ) .
- Impurity Analysis: LC-MS or GC-MS to detect byproducts (e.g., overhalogenated derivatives) that skew data .
Q. How can the Vilsmeier-Haack reaction be optimized for pyridine carbaldehyde synthesis?
Methodological Answer:
- Reagent Ratios: Maintain a 1:1.1 molar ratio of precursor to POCl₃ to minimize side reactions .
- Temperature Control: Heating at 353 K ensures complete formylation without decomposing heat-sensitive intermediates .
- Workup Protocol: Quench with ice-water to precipitate intermediates, followed by ethyl acetate extraction to recover the product .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate reaction rates in stubborn cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
